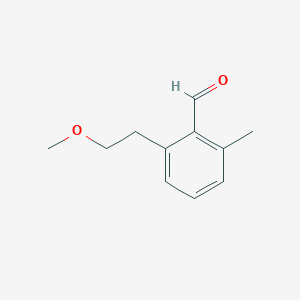

2-(2-Methoxyethyl)-6-methylbenzaldehyd

Description

2-(2-Methoxyethyl)-6-methylbenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a methoxyethyl group at position 2 and a methyl group at position 6. The methoxyethyl group introduces both ether and alkyl functionalities, while the methyl group at the para position contributes to steric and electronic modulation.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2-methoxyethyl)-6-methylbenzaldehyde |

InChI |

InChI=1S/C11H14O2/c1-9-4-3-5-10(6-7-13-2)11(9)8-12/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

MBSHCMMYOGJVAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CCOC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Structure: Contains a boronic acid group instead of an aldehyde, with a phenoxy-linked 2-methoxyethyl substituent.

- Molecular Formula : C₁₆H₁₉BO₄ (MW: 298.13 g/mol).

- Key Properties : Demonstrated potent inhibition of fungal histone deacetylase (MoRpd3) in silico and in vitro, achieving 50% inhibition of appressorium formation at 1 µM .

- Comparison: The boronic acid group enhances binding to enzymatic active sites, while the methoxyethylphenoxy moiety aligns with the target compound’s substituent. However, the aldehyde in 2-(2-Methoxyethyl)-6-methylbenzaldehyde may confer distinct reactivity, such as forming Schiff bases, which could limit its enzyme inhibition efficacy compared to boronic acids.

Ethyl 2-Methoxybenzoate

- Structure : Ester derivative with a methoxy group at position 2 and an ethoxycarbonyl group.

- Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol).

- Key Properties: Solubility: Miscible in ethanol . Stability: Less reactive than aldehydes due to the ester group.

- Comparison : The absence of an aldehyde group reduces electrophilicity, making ethyl 2-methoxybenzoate more suitable as a flavoring agent or fragrance component. In contrast, 2-(2-Methoxyethyl)-6-methylbenzaldehyde’s aldehyde could participate in redox or condensation reactions, expanding its utility in synthetic chemistry.

2-Methoxy-6-(methylsulfanyl)benzaldehyde

- Structure : Benzaldehyde with methoxy (position 2) and methylsulfanyl (position 6) groups.

- Molecular Formula : C₉H₁₀O₂S (MW: 182.24 g/mol).

- Key Properties :

- Comparison : Replacing the methylsulfanyl group in this compound with a methyl group (as in the target compound) reduces steric hindrance and alters electronic effects. The methoxyethyl substituent in the target may enhance solubility in polar solvents compared to methylsulfanyl.

Key Research Findings and Implications

- Biological Activity : Boronic acid derivatives (e.g., ) show superior enzyme inhibition compared to aldehydes, suggesting that 2-(2-Methoxyethyl)-6-methylbenzaldehyde may require structural optimization (e.g., introducing bioisosteres) for therapeutic applications.

- Solubility and Reactivity : The methoxyethyl group in the target compound likely enhances hydrophilicity compared to methylsulfanyl or ester analogs, making it more suitable for aqueous-phase reactions.

- Synthetic Utility : The aldehyde group offers versatility in forming imines or acetals, whereas ester or boronic acid analogs are more niche in application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.